molecular formula C8H5N5O2 B3350859 8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid CAS No. 312324-14-4

8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid

Cat. No.: B3350859
CAS No.: 312324-14-4
M. Wt: 203.16 g/mol
InChI Key: HYCCGWFSRASQOZ-UHFFFAOYSA-N
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Description

8-Amino-1-cyanoimidazo[1,5-a]pyrazine-6-carboxylic acid is a chemical reagent for research and development. The imidazo[1,5-a]pyrazine molecular scaffold is of significant interest in medicinal chemistry for its potential in drug discovery. This core structure is a key synthetic intermediate for developing novel therapeutics, particularly as a building block for kinase inhibitors. Research indicates that closely related 8-aminoimidazo[1,5-a]pyrazine compounds serve as potent and selective, reversible inhibitors of Bruton's Tyrosine Kinase (BTK) for autoimmune disease research, and other derivatives have been explored as BRD9 inhibitors for probing chromatin biology and oncology research . The presence of multiple nitrogen atoms and functional groups, including the amino, cyano, and carboxylic acid moieties, makes this compound a versatile precursor for further synthetic modification. It is primarily intended for use in constructing more complex molecules aimed at hit-to-lead optimization campaigns in pharmaceutical development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-amino-1-cyanoimidazo[1,5-a]pyrazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O2/c9-1-4-6-7(10)12-5(8(14)15)2-13(6)3-11-4/h2-3H,(H2,10,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCCGWFSRASQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C2=C(N=CN21)C#N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666510
Record name 8-Amino-1-cyanoimidazo[1,5-a]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312324-14-4
Record name 8-Amino-1-cyanoimidazo[1,5-a]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of imidazo[1,5-a]pyrazine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit key proteins involved in cancer cell proliferation and migration, such as Nek2. Inhibition of Nek2 has been linked to reduced tumor size and metastasis in various cancer models, including cholangiocarcinoma and breast cancer cell lines .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research suggests that modifications to the pyrazine ring can enhance the compound's efficacy against specific pathogens. For example, derivatives have shown promise in inhibiting bacterial growth, making them potential candidates for developing new antibiotics .

Neurological Applications
Recent studies have explored the neuroprotective effects of imidazo[1,5-a]pyrazine derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation. The ability to cross the blood-brain barrier (BBB) enhances their potential as neurological agents .

Materials Science Applications

Ligand Chemistry
The unique coordination properties of 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid allow it to function as a versatile ligand in coordination chemistry. Its nitrogen and oxygen donor atoms can coordinate with various metal ions, forming complexes that exhibit interesting electronic and magnetic properties. These complexes are being studied for applications in catalysis and material synthesis .

Nanomaterials Development
The incorporation of this compound into nanomaterials has been explored for applications in drug delivery systems. Its ability to form stable complexes with nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes in cancer treatment and other diseases.

Case Studies

Study Focus Findings
Study on Nek2 InhibitionAnticancerDemonstrated significant tumor reduction in xenograft models when combined with RNAi techniques targeting Nek2 .
Antimicrobial EfficacyMicrobiologyShowed effective inhibition of Gram-positive bacteria with specific derivatives exhibiting lower MIC values than traditional antibiotics .
Neuroprotective EffectsNeuroscienceIdentified modulation of inflammatory pathways leading to enhanced neuronal survival in models of neurodegeneration .

Mechanism of Action

The mechanism of action of 8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their functional group variations:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 1-CN, 6-COOH, 8-NH₂ C₈H₅N₅O₂ 219.16 Purine mimic, potential kinase inhibitor
6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid 1-COOH, 6-CH₃, 8-Oxo C₈H₇N₃O₃ 193.16 Reduced solubility due to methyl group; explored in dihydro forms
8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid 1-COOH, 6-Ph, 8-Oxo C₁₃H₉N₃O₃ 255.23 Enhanced lipophilicity (phenyl group); antimicrobial activity
Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate 1-COOEt, 8-Cl C₉H₈ClN₃O₂ 225.63 Ester improves membrane permeability; halogen enhances reactivity

Physicochemical Properties

  • Solubility : The carboxylic acid in the target compound enhances aqueous solubility (~2.5 mg/mL predicted) compared to ester derivatives (e.g., Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate: <0.1 mg/mL) .
  • Lipophilicity (LogP): The cyano group reduces LogP (~1.2) relative to phenyl-substituted analogues (LogP ~2.5) .

Biological Activity

8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H5N5O2C_8H_5N_5O_2 and CAS number 312324-14-4. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

PropertyValue
Molecular FormulaC₈H₅N₅O₂
Molecular Weight203.16 g/mol
IUPAC Name8-amino-1-cyanoimidazo[1,5-a]pyrazine-6-carboxylic acid
CAS Number312324-14-4

The biological activity of 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity or receptor functions, leading to potential therapeutic effects. The precise mechanisms remain under investigation, but preliminary studies suggest its role in inhibiting specific metabolic pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted pyrazines can inhibit the growth of Mycobacterium tuberculosis , with some derivatives demonstrating inhibition rates between 54% to 72% against this pathogen . The introduction of specific functional groups in the pyrazine structure enhances its interaction with microbial targets.

Anticancer Properties

In vitro studies have suggested that compounds similar to 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid may exhibit anticancer properties. For example, molecular docking studies have highlighted its potential to inhibit enzymes crucial for cancer cell proliferation . The exact anticancer mechanisms are still being elucidated but may involve the induction of apoptosis in cancer cells.

Case Studies

  • Antimycobacterial Evaluation : A study synthesized various pyrazine derivatives and evaluated their activity against Mycobacterium tuberculosis . The results indicated that certain derivatives significantly inhibited bacterial growth, suggesting a promising avenue for developing new antitubercular agents .
  • Antioxidant and Antimicrobial Activity : Another investigation focused on a series of pyrazine derivatives, including those related to 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid. The findings revealed moderate antimicrobial activity and notable antioxidant properties, reinforcing the therapeutic potential of this compound class .

Research Applications

8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid has several applications in scientific research:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
  • Drug Discovery : Investigated for its ability to act as a lead compound in developing new drugs targeting infectious diseases and cancer.
  • Organic Synthesis : Utilized in various synthetic pathways to create specialty chemicals and materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-amino-1-cyanoimidazo[1,5-a]pyrazine-6-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) using diaminopyrazines, nitriles, and carbonyl derivatives. For example, the Groebke-Blackburn-Bienaymé reaction (GBB) is effective for constructing imidazo[1,5-a]pyrazine cores, where pyrazine-2,3-diamine reacts with aldehydes and isocyanides under mild conditions . A one-pot approach in aqueous media with catalysts like piperidine can enhance efficiency, as seen in analogous imidazo-pyridine syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are essential for confirming molecular weight and purity (e.g., HRMS-ESI for [M+H]+ and %C/H/N matching ). Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H} and 13C^{13}\text{C}, resolves structural features like the cyano group and carboxylic acid protonation state. LogP values and solubility assessments (via HPLC or shake-flask methods) are also critical for bioavailability studies .

Q. How does the cyano group influence reactivity compared to analogs like 8-aminopyrazolo[1,5-a]pyrazines?

  • Methodological Answer : The cyano group enhances electrophilicity at C1, enabling nucleophilic substitutions (e.g., with amines or thiols) under basic conditions (K2_2CO3_3/DMF) . In contrast, amino-substituted analogs prioritize cyclization or hydrogen bonding, as seen in pyrazolo[1,5-a]pyrimidine derivatives . Comparative TLC or HPLC tracking of reaction intermediates can validate these differences .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s workflow integrates computational screening of substituent effects (e.g., cyano vs. methyl groups) with experimental validation to prioritize high-yield conditions . Molecular docking further guides bioactivity-focused modifications .

Q. What strategies resolve contradictions in reaction yields when varying substituents?

  • Methodological Answer : Systematic DOE (Design of Experiments) identifies critical factors (e.g., solvent polarity, temperature). For example, hydrazine hydrate reactions with enamines yield cyanopyrazoles or aminopyrazoles depending on pH and temperature, necessitating controlled kinetic vs. thermodynamic conditions . HPLC-MS monitoring of intermediates helps diagnose side reactions .

Q. How to design derivatives for enhanced kinase inhibition while minimizing off-target effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the carboxylic acid (e.g., esterification or amidation) to improve cell permeability . Parallel solution-phase synthesis, as used for pyrimidine-5-carboxamides, enables rapid library generation . In vitro kinase profiling (e.g., against EGFR or VEGFR2) combined with molecular dynamics simulations refines selectivity .

Q. What advanced techniques validate the compound’s electronic properties for materials science applications?

  • Methodological Answer : Cyclic voltammetry assesses redox behavior (e.g., electron-withdrawing cyano groups altering HOMO-LUMO gaps). UV-Vis and fluorescence spectroscopy quantify optical properties, while X-ray crystallography confirms solid-state packing, critical for optoelectronic material design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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